2-Amino-2-benzo[D]furan-2-ylethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-benzo[d]furan-2-ylethan-1-ol is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of a benzofuran ring fused with an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-benzo[d]furan-2-ylethan-1-ol typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Hydroxylation: The hydroxyl group is introduced via reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-benzo[d]furan-2-ylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
2-Amino-2-benzo[d]furan-2-ylethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-benzo[d]furan-2-ylethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-benzofuran-2-ylethan-1-ol
- 2-Amino-2-benzothiophene-2-ylethan-1-ol
- 2-Amino-2-indole-2-ylethan-1-ol
Uniqueness
2-Amino-2-benzo[d]furan-2-ylethan-1-ol is unique due to its benzofuran ring structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-2-(1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H11NO2/c11-8(6-12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2 |
InChI Key |
RGPFVVNMRDRSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.